
(2-(Methylamino)phenyl)triphenylphosphoniumchloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2-(Methylamino)phenyl)triphenylphosphoniumchloride is an organophosphorus compound that features a phosphonium cation bonded to a phenyl ring substituted with a methylamino group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of (2-(Methylamino)phenyl)triphenylphosphoniumchloride typically involves the reaction of triphenylphosphine with a suitable halogenated precursor, such as (2-bromo)phenylmethylamine. The reaction is carried out in the presence of a base, such as sodium hydride, under an inert atmosphere to prevent oxidation. The general reaction scheme is as follows:
Ph3P+Br-Ph-NH-CH3→Ph3P-Ph-NH-CH3+NaBr
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters, such as temperature and pressure, are crucial for efficient production.
Analyse Chemischer Reaktionen
Types of Reactions: (2-(Methylamino)phenyl)triphenylphosphoniumchloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form the corresponding phosphine oxide.
Reduction: Reduction reactions can convert the phosphonium cation back to the phosphine.
Substitution: The methylamino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Nucleophiles like sodium methoxide can be employed for substitution reactions.
Major Products:
Oxidation: Triphenylphosphine oxide.
Reduction: Triphenylphosphine.
Substitution: Various substituted phosphonium salts.
Wissenschaftliche Forschungsanwendungen
(2-(Methylamino)phenyl)triphenylphosphoniumchloride has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the Wittig reaction to form alkenes.
Biology: The compound is studied for its potential as a mitochondrial targeting agent due to the positive charge on the phosphonium group.
Medicine: Research is ongoing to explore its use in drug delivery systems, especially for targeting cancer cells.
Industry: It is used in the synthesis of various pharmaceuticals and fine chemicals.
Wirkmechanismus
The mechanism of action of (2-(Methylamino)phenyl)triphenylphosphoniumchloride involves its interaction with cellular components due to the positive charge on the phosphonium group. This allows the compound to target negatively charged mitochondrial membranes, facilitating the delivery of therapeutic agents directly to the mitochondria. The methylamino group can further interact with specific molecular targets, enhancing the compound’s efficacy.
Vergleich Mit ähnlichen Verbindungen
- (Methoxymethyl)triphenylphosphonium chloride
- Benzyltriphenylphosphonium chloride
- (Formylmethyl)triphenylphosphonium chloride
Comparison: (2-(Methylamino)phenyl)triphenylphosphoniumchloride is unique due to the presence of the methylamino group, which imparts distinct reactivity and targeting capabilities compared to other phosphonium salts. This makes it particularly useful in applications requiring selective targeting of cellular components.
Eigenschaften
Molekularformel |
C25H23ClNP |
|---|---|
Molekulargewicht |
403.9 g/mol |
IUPAC-Name |
[2-(methylamino)phenyl]-triphenylphosphanium;chloride |
InChI |
InChI=1S/C25H23NP.ClH/c1-26-24-19-11-12-20-25(24)27(21-13-5-2-6-14-21,22-15-7-3-8-16-22)23-17-9-4-10-18-23;/h2-20,26H,1H3;1H/q+1;/p-1 |
InChI-Schlüssel |
VPXNFIQKGRCFKN-UHFFFAOYSA-M |
Kanonische SMILES |
CNC1=CC=CC=C1[P+](C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4.[Cl-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



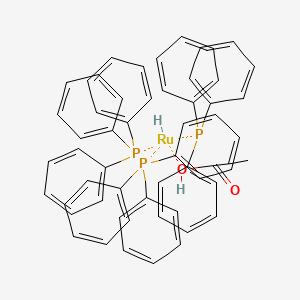
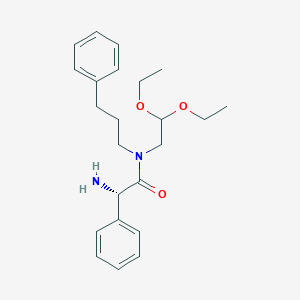
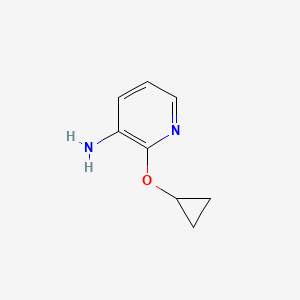
![tert-butyl N-[[4-amino-1-(2-hydroxy-2-methylpropyl)imidazo[4,5-c]quinolin-2-yl]methyl]-N-ethylcarbamate](/img/structure/B13138430.png)

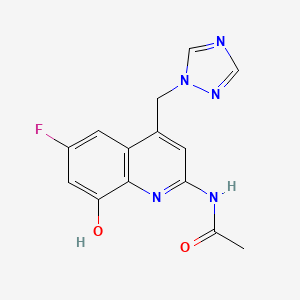


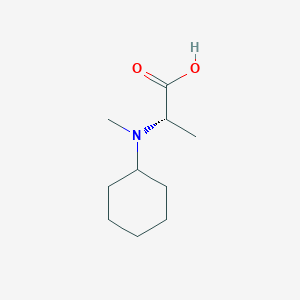


![Benzeneacetamide, N-[(3-fluorophenyl)methyl]-4-(1-oxido-4-pyridinyl)-](/img/structure/B13138467.png)
![[3,3'-Bipyridin]-6(1H)-one, 6'-[(1-cyclobutyl-4-piperidinyl)oxy]-1-methyl-](/img/structure/B13138468.png)
